molecular formula C15H19FN2O B6637102 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile

カタログ番号 B6637102
分子量: 262.32 g/mol
InChIキー: DXHGWYOFSJVRIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile, also known as FEPP, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. FEPP is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. In

科学的研究の応用

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile has been studied extensively for its potential as a therapeutic agent for various neurological and psychiatric disorders. The dopamine D3 receptor has been implicated in the pathophysiology of addiction, schizophrenia, and Parkinson's disease, among others. This compound has shown promise as a treatment for these disorders by selectively blocking the D3 receptor without affecting other dopamine receptors.

作用機序

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile binds to the dopamine D3 receptor with high affinity and selectivity, blocking its activation by dopamine. This results in a decrease in the release of dopamine in the brain, which is thought to contribute to the therapeutic effects of this compound. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its ability to modulate the activity of the D3 receptor.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be effective in treating substance abuse disorders. This compound has also been shown to improve cognitive function in animal models of schizophrenia, which may be related to its ability to modulate dopamine signaling in the prefrontal cortex. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, which may be related to its ability to reduce oxidative stress and inflammation in the brain.

実験室実験の利点と制限

One of the main advantages of 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile is its high affinity and selectivity for the dopamine D3 receptor, which allows for targeted modulation of dopamine signaling in the brain. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in laboratory experiments. Additionally, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for research on 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile. One area of interest is the development of more potent and selective D3 receptor antagonists based on the structure of this compound. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound as a therapeutic agent. Finally, research is needed to explore the potential of this compound for the treatment of other neurological and psychiatric disorders, such as depression and anxiety.

合成法

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile can be synthesized through a multi-step process involving the reaction of 4-fluoro-2-nitrobenzonitrile with 3-(1-hydroxyethyl)piperidine in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then treated with a base such as sodium hydroxide to yield this compound.

特性

IUPAC Name

4-fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-11(19)13-3-2-6-18(9-13)10-14-7-15(16)5-4-12(14)8-17/h4-5,7,11,13,19H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHGWYOFSJVRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)CC2=C(C=CC(=C2)F)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。